Lipophilicity (LogP) Differentiation
Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- exhibits a calculated XLogP3 of 3.5 , placing it between the shorter-chain 1-bromo-3-(propylsulfonyl)benzene (LogP = 3.7) and the para-substituted 1-bromo-4-(butylsulfonyl)benzene (LogP = 4.1) . This intermediate lipophilicity is a direct consequence of the additional bromine atom on the butyl chain, which reduces overall hydrophobicity relative to the unsubstituted butyl analog while maintaining greater lipophilicity than the propyl derivative.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-Bromo-3-(propylsulfonyl)benzene: LogP = 3.7; 1-Bromo-4-(butylsulfonyl)benzene: LogP = 4.1 |
| Quantified Difference | Target compound is 0.2 units less lipophilic than propyl analog and 0.6 units less lipophilic than para-butyl analog. |
| Conditions | Calculated XLogP3 values from authoritative chemical databases. |
Why This Matters
Precise control of lipophilicity is critical for optimizing phase-transfer catalysis, chromatographic retention times, and compound distribution in biphasic reaction systems.
